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Compound of Interest

Compound Name: R110 azide, 6-isomer

Cat. No.: B12385643

An In-Depth Technical Guide to Rhodamine 110 (R110) Azide, 6-Isomer

Introduction

Rhodamine 110 (R110) azide, 6-isomer, is a highly efficient fluorescent probe belonging to the
rhodamine family of dyes. Characterized by its high quantum yield, photostability, and a green
fluorescence emission profile, it serves as a superior alternative to fluorescein-based dyes like
FAM or FITC for many applications.[1] The key feature of this molecule is its terminal azide (-
Ns) group, which makes it an ideal reagent for bioorthogonal "click chemistry” reactions.[2]
Specifically, it is used to covalently label biomolecules that have been modified to contain an
alkyne group, enabling fluorescent tracking and visualization in complex biological systems.
This guide provides a comprehensive overview of its structure, properties, synthesis, and core
applications for researchers in drug development and life sciences.

Chemical Structure and Physicochemical Properties

The foundational structure of R110 azide 6-isomer is the rhodamine 110 xanthene core. The
"6-isomer" designation refers to the point of attachment of the functional linker on the pendant
phenyl ring. The azide group is located at the terminus of this linker, positioned for reaction.

Quantitative Data Summary

The key physicochemical and photophysical properties of R110 azide, 6-isomer are
summarized in the table below for easy reference and comparison.
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Property Value Citations
Chemical Formula C24H20N604 [2]
Molecular Weight 456.45 g/mol [2]
CAS Number 1622395-29-2 [2]
Yellow solution or Violet
Appearance
powder
Excitation Maximum (Aex) ~496 nm
Emission Maximum (Aem) ~520 nm
Molar Extinction Coeff. (€) 80,000 M~icm~1
Fluorescence Quantum Yield 0.9
(®) '
) >95% (as determined by H
Purity
NMR and HPLC-MS)
B Soluble in polar organic
Solubility

solvents (DMSO, DMF)

Store at -20°C, protected from

Storage Conditions ]
light

Synthesis and Characterization

The synthesis of isomerically pure R110 azide, 6-isomer is a multi-step process that begins
with the creation of its carboxylic acid precursor, followed by conversion to the final azide
product.

Experimental Protocol: Synthesis

Stage 1: Synthesis and Isolation of 6-Carboxyrhodamine 110

The synthesis of the 5(6)-carboxyrhodamine 110 isomer mixture is achieved through the
condensation of 3-aminophenol and trimellitic anhydride. Microwave-assisted methods can
significantly reduce reaction times. The direct separation of the resulting 5- and 6-carboxy
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isomers is challenging due to their similar high polarity. A common and effective strategy
involves esterification of the isomer mixture, which allows for chromatographic separation,
followed by hydrolysis to yield the pure 6-carboxy isomer.

o Step 1 (Condensation): Condense two equivalents of 3-aminophenol with one equivalent of
trimellitic anhydride under heating, often with an acid catalyst, to produce a mixture of 5- and
6-carboxyrhodamine 110.

o Step 2 (Esterification): Convert the carboxylic acid groups of the isomer mixture to methyl
esters by reacting with methanol under acidic conditions.

o Step 3 (Separation): Separate the 5- and 6-carboxymethyl ester isomers using silica gel
column chromatography.

o Step 4 (Hydrolysis): Hydrolyze the purified 6-carboxymethyl ester derivative under basic
conditions to yield pure 6-carboxyrhodamine 110.

Stage 2: Amide Coupling to Form R110 Azide, 6-lsomer

The purified 6-carboxyrhodamine 110 is converted to the final azide product via an amide
bond-forming reaction. This involves coupling the carboxylic acid with a short, amine-
terminated linker that also contains an azide group, such as 3-azidopropylamine. Standard
peptide coupling reagents are used to facilitate this reaction.

o Step 1 (Activation): Activate the carboxylic acid of 6-carboxyrhodamine 110 using a coupling
reagent system, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the
presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBY),
in an anhydrous polar aprotic solvent (e.g., DMF).

e Step 2 (Coupling): Add an azido-amine (e.g., 3-azidopropylamine) to the activated carboxylic
acid solution.

o Step 3 (Reaction): Allow the reaction to proceed at room temperature until completion, which
can be monitored by HPLC.

o Step 4 (Purification): Purify the final product, R110 azide 6-isomer, using reverse-phase
high-performance liquid chromatography (RP-HPLC).
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Diagram 1: Synthesis workflow for R110 Azide, 6-lsomer.

Experimental Protocol: Analytical Characterization

o High-Performance Liquid Chromatography (HPLC): Purity assessment and isomer
separation are typically performed using reverse-phase HPLC.

o Column: C18 stationary phase.

o Mobile Phase: A gradient of acetonitrile and water (often with an additive like formic acid or
triethylammonium acetate for improved peak shape) is effective.

o Detection: A PDA or fluorescence detector set to the absorbance maximum (~496 nm) or
emission maximum (~520 nm) of the dye. The desired product should appear as a single
major peak.

e 1H Nuclear Magnetic Resonance (*H NMR): *H NMR is used to confirm the chemical
structure. While a specific spectrum for this exact compound is not widely published, the
spectrum is expected to show characteristic signals for the xanthene core protons, distinct
aromatic proton patterns confirming the 6-isomer substitution, and signals corresponding to
the protons on the azidopropyl linker.

Application in Bioconjugation via Click Chemistry
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The primary utility of R110 azide is for the fluorescent labeling of alkyne-modified biomolecules
through the Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC), a cornerstone reaction

of click chemistry. This reaction is highly specific, efficient, and biocompatible, forming a stable
triazole linkage.

Experimental Protocol: CUAAC Labeling of an Alkyne-
Modified Biomolecule

This protocol provides a general starting point for labeling a protein or oligonucleotide that has
been functionalized with a terminal alkyne.

o Reagent Preparation:

o Azide Dye Solution: Prepare a 10 mM stock solution of R110 azide, 6-isomer in
anhydrous DMSO.

o Copper(ll) Sulfate (CuSOa): Prepare a 20-100 mM stock solution in deionized water.

o Reducing Agent (Sodium Ascorbate): Prepare a 100-300 mM stock solution in deionized
water. This solution should be made fresh immediately before use.

o Copper(l) Ligand (e.g., THPTA): Prepare a 100-200 mM stock solution of a water-soluble
Cu(l)-stabilizing ligand like THPTA in deionized water. The ligand accelerates the reaction
and protects the biomolecule from oxidative damage.

e Labeling Reaction (Example for 50 pL total volume):

o In a microcentrifuge tube, combine the alkyne-modified biomolecule (e.g., protein lysate)
with a suitable buffer (e.g., PBS) to a final volume of ~30 pL.

o Add 2-10 equivalents of the R110 azide stock solution.

o Prepare the catalyst premix: add 5 pL of the THPTA ligand solution to 5 pL of the CuSOa4
solution and vortex briefly.

o Add the 10 pL of catalyst premix to the biomolecule-azide mixture and vortex.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12385643?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Initiate the reaction by adding 10 uL of freshly prepared sodium ascorbate solution.

o Vortex the mixture gently. Protect the reaction from light and incubate at room temperature
for 30-60 minutes.

o Purification:

o Remove unreacted dye and reagents from the labeled biomolecule using an appropriate
method based on the molecule's size and properties, such as size-exclusion
chromatography (e.g., a desalting column) or dialysis.
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Diagram 2: Workflow for CUAAC "Click Chemistry" labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b12385643?utm_src=pdf-custom-synthesis
https://biotium.com/product/5-and-6-carboxyrhodamine-110-hydrochloride-56-cr-110/
https://pubs.rsc.org/en/content/getauthorversionpdf/C4AY01740D
https://www.benchchem.com/product/b12385643#what-is-r110-azide-6-isomer-structure
https://www.benchchem.com/product/b12385643#what-is-r110-azide-6-isomer-structure
https://www.benchchem.com/product/b12385643#what-is-r110-azide-6-isomer-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12385643?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

